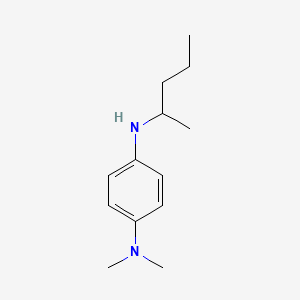
(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride is a chiral compound derived from phenylalanine It is an ester derivative of phenylalanine, an essential aromatic amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride typically involves the esterification of L-phenylalanine. One common method is the reaction of L-phenylalanine with isobutyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and protein synthesis.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of (S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive metabolites. Additionally, it can modulate receptor activity, influencing cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: An essential amino acid and precursor to (S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride.
Methyl 2-amino-3-phenylpropanoate: Another ester derivative of phenylalanine with similar properties.
tert-Butyl (2S)-2-amino-3-phenylpropanoate: A structurally similar compound with different ester group.
Uniqueness
This compound is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in research focused on chiral compounds .
Propiedades
Fórmula molecular |
C13H20ClNO2 |
|---|---|
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
2-methylpropyl (2S)-2-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)9-16-13(15)12(14)8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1 |
Clave InChI |
UKMSDKKSWOLCJM-YDALLXLXSA-N |
SMILES isomérico |
CC(C)COC(=O)[C@H](CC1=CC=CC=C1)N.Cl |
SMILES canónico |
CC(C)COC(=O)C(CC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)




![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)

![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)





